N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide adheres to IUPAC conventions, denoting:
- A phenyl ring substituted at the 3-position with a 1,3-benzothiazol-2-yl group.
- An acetamide group (-NH-CO-CH₃) bonded to the nitrogen atom of the benzothiazole moiety.
The molecular formula is C₁₅H₁₂N₂OS , with a molar mass of 268.3 g/mol . Key identifiers include:
- CAS Registry Number : 6265-57-2 (for the para-substituted isomer; meta-substituted analogs may vary).
- SMILES : CC(=O)NC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 .
- InChIKey : SMYRLHVRGXBMTQ-UHFFFAOYSA-N (derived from analogous structures) .
Molecular Geometry and Conformational Analysis
The molecule adopts a non-planar conformation due to steric and electronic interactions between the benzothiazole ring, phenyl group, and acetamide substituent. Key geometric features include:
- Dihedral Angles : The benzothiazole ring forms a dihedral angle of 51.6–60.5° with the phenyl ring in related isomers . For the meta-substituted analog, this angle is expected to differ slightly, influencing π-π stacking interactions.
- Torsional Flexibility : The acetamide group exhibits limited rotation due to partial double-bond character in the C-N bond (resonance with the carbonyl group), as observed in similar benzothiazolylacetamides .
Computational studies (e.g., density functional theory) predict bond lengths of 1.221 Å for the carbonyl (C=O) group and 1.356 Å for the C-N bond in the acetamide moiety, consistent with crystallographic data for analogs .
Crystallographic Data and Unit Cell Parameters
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/n for closely related structures . Unit cell parameters for this compound analogs include:
| Parameter | Value |
|---|---|
| a (Å) | 8.3507(3) |
| b (Å) | 12.3768(4) |
| c (Å) | 10.2340(4) |
| β (°) | 96.857(4) |
| Volume (ų) | 1050.17(7) |
| Z | 4 |
The asymmetric unit contains two independent molecules (A and B), with intermolecular interactions stabilizing the lattice .
Hydrogen Bonding Networks in Solid-State Configuration
The crystal packing is stabilized by N–H···N and C–H···O hydrogen bonds, forming dimeric motifs:
- N–H···N Bonds : The acetamide N–H group donates to the benzothiazole nitrogen, with bond lengths of 2.12–2.24 Å and angles of 153–162° .
- C–H···π Interactions : Phenyl and benzothiazole rings engage in edge-to-face interactions (distances: 3.45–3.62 Å ) .
A representative hydrogen bonding network is summarized below:
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (acetamide) | N (benzothiazole) | 2.18 | 158 |
| C–H (phenyl) | O (carbonyl) | 3.31 | 145 |
These interactions facilitate the formation of R₂²(8) ring motifs , common in benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQWWNHKHRIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3-Nitrophenyl)benzothiazole
The benzothiazole core is constructed via cyclocondensation of 3-nitrobenzaldehyde with 2-aminothiophenol. This reaction proceeds under acidic conditions (e.g., HCl in ethanol) at reflux (80–90°C) for 6–8 hours:
$$
\text{3-Nitrobenzaldehyde} + \text{2-aminothiophenol} \xrightarrow{\text{HCl, EtOH, Δ}} \text{2-(3-Nitrophenyl)benzothiazole} + \text{H}_2\text{O}
$$
Optimization Notes :
Reduction to 3-(Benzothiazol-2-yl)aniline
Catalytic hydrogenation using 10% Pd/C in ethanol under H₂ (50 psi) reduces the nitro group to an amine quantitatively:
$$
\text{2-(3-Nitrophenyl)benzothiazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(Benzothiazol-2-yl)aniline}
$$
Alternative Methods :
- Chemical reduction with SnCl₂·2H₂O in concentrated HCl achieves 85–90% yield but generates stoichiometric tin waste.
Acetylation of 3-(Benzothiazol-2-yl)aniline
Acetic Anhydride-Mediated Acetylation
The amine undergoes acetylation with acetic anhydride in glacial acetic acid, catalyzed by fused sodium acetate:
$$
\text{3-(Benzothiazol-2-yl)aniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AcOH, NaOAc}} \text{this compound}
$$
Reaction Conditions :
- Molar ratio : 1:1.2 (amine:acetic anhydride)
- Temperature : Reflux (110–120°C) for 4–6 hours
- Yield : 70–80% after recrystallization from ethanol
Characterization Data :
- FT-IR (ATR) : 1651 cm⁻¹ (C=O stretch), 3327 cm⁻¹ (N-H stretch)
- ¹H NMR (DMSO-d₆) : δ 10.54 (s, 1H, NH), 7.19–8.03 (m, 8H, Ar-H), 2.12 (s, 3H, CH₃)
Alternative Pathways and Comparative Analysis
Neat Fusion Method
A solvent-free approach melts 3-(benzothiazol-2-yl)aniline with excess acetic anhydride at 150–160°C for 15–20 minutes:
Advantages :
- Shorter reaction time (20–30 minutes)
- Higher atom economy (no solvent waste)
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates acetylation to 10–15 minutes with comparable yields (75–78%). This method is ideal for high-throughput applications but necessitates specialized equipment.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction between 3-nitrobenzaldehyde and 2-aminothiophenol proceeds via:
Acetylation Mechanism
Acetic anhydride acts as both acylating agent and solvent. The sodium acetate catalyst deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon.
Scalability and Industrial Considerations
Key Challenges :
- Purification : Column chromatography is often required to isolate the final product, increasing costs at scale.
- Nitro Reduction Safety : Catalytic hydrogenation demands pressurized equipment, while SnCl₂ reduction generates corrosive HCl fumes.
Process Optimization :
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole compounds, including N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, exhibit significant antimicrobial properties. A study by Geronikaki et al. (2009) synthesized various benzothiazole derivatives and tested them against a range of bacterial and fungal strains. The results indicated that certain compounds showed high efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. A review highlighted the synthesis of new benzothiazole-based compounds that demonstrated promising inhibitory effects against Mycobacterium tuberculosis . Furthermore, a study on Pd(II) and Pt(II) complexes with benzothiazole ligands indicated significant cytotoxicity against various cancer cell lines, including lung and ovarian cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been explored in various studies. For instance, Sadhasivam et al. (2015) evaluated several compounds for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Some derivatives showed selective COX-2 inhibition, indicating potential as anti-inflammatory agents .
Neuroprotective Effects
Recent research has focused on the neuroprotective capabilities of benzothiazole derivatives in treating neurodegenerative diseases. A study synthesized multi-target-directed ligands based on benzothiazoles that were tested for their inhibitory effects on monoamine oxidase and cholinesterase enzymes, which are implicated in neurodegenerative conditions . The findings suggest that these compounds may serve as potential therapeutic agents for conditions like Alzheimer's disease.
Material Science Applications
This compound is not only limited to biological applications but also shows promise in material science. Its unique molecular structure allows it to be used as a building block in the synthesis of advanced materials with specific electronic or optical properties . For example, compounds with benzothiazole moieties are being explored for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : 2-Aminobenzothiazole and acetic anhydride or acetyl chloride.
- Conditions : The reaction is usually conducted under basic conditions using triethylamine as a catalyst to facilitate the formation of the acetamide linkage .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound may also exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Modifications
The table below compares key structural analogs, highlighting substituent variations and molecular properties:
Key Observations :
Pharmacological Activities
Anticancer Activity
- Piperazine Derivatives : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) exhibited IC₅₀ values of 8.2–12.4 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Thieno[2,3-d]pyrimidin Analog: The compound in showed enhanced activity due to its fused pyrimidine ring, which mimics ATP-binding motifs in kinases .
Antimicrobial Activity
- aureus and E. coli, suggesting benzothiazole analogs may share similar mechanisms .
Structure-Activity Relationships (SAR)
Computational and Crystallographic Insights
- Docking Studies : Analogs like 9c and 9g () bind to α-glucosidase via hydrogen bonds with catalytic residues (e.g., Asp349), suggesting benzothiazole-acetamides may target similar enzymes .
- X-ray Data : The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirms the planar geometry of the acetamide group, critical for π-π interactions .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzothiazole derivatives, which are characterized by their benzene and thiazole rings. The synthesis of this compound typically involves the reaction of 1,3-benzothiazole with an appropriate acetamide precursor. Various synthetic routes have been explored to optimize yield and biological efficacy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown significant activity against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 10.7 μmol/mL | 21.4 μmol/mL |
| Escherichia coli | 15.0 μmol/mL | 30.0 μmol/mL |
| Candida albicans | 12.5 μmol/mL | 25.0 μmol/mL |
The above table summarizes the antimicrobial activity observed in various studies, indicating that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research indicates that compounds containing the benzothiazole moiety can induce cytotoxicity in various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF-7 | 14.34 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | 22.96 | 23.47 |
The data indicates that this compound demonstrates comparable or superior cytotoxic effects against certain cancer cell lines when compared to doxorubicin, a standard chemotherapy agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways, resulting in programmed cell death.
- Disruption of Membrane Integrity : The compound may disrupt the cell membrane of bacteria and fungi, compromising their viability.
Case Studies
A notable study evaluated the effects of this compound on various pathogens and cancer cell lines under controlled laboratory conditions. The findings revealed that the compound not only inhibited growth but also led to morphological changes indicative of cell death in treated cultures.
Q & A
Q. What are the established synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, and how is its purity validated?
The synthesis typically involves coupling 3-aminophenylbenzothiazole with acetylating agents (e.g., acetic anhydride) under reflux conditions. Key steps include:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-hydrazinobenzothiazole derivatives .
- Step 2 : Acetylation of the amine group using acetic anhydride in ethanol or dichloromethane .
- Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
- Validation :
- TLC for reaction monitoring.
- NMR (¹H/¹³C) to confirm acetamide linkage and aromatic protons .
- Mass spectrometry for molecular weight verification .
Q. What biological mechanisms are associated with this compound?
The benzothiazole moiety is linked to inhibition of enzymes like carbonic anhydrase (CA), which regulates pH and ion transport. Proposed mechanisms:
- CA Inhibition : Sulfonamide/sulfonyl groups in derivatives bind Zn²⁺ in CA’s active site, disrupting catalytic activity .
- Antimicrobial Activity : Structural analogs show activity against Gram-positive bacteria via membrane disruption .
- Cytotoxicity : Thiazole rings intercalate with DNA or inhibit topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Ethanol balances reactivity and safety .
- Temperature : Reflux (70–80°C) accelerates acetylation but requires strict control to avoid decomposition .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) for efficient acetyl transfer .
- Side Products :
- N-Overacetylation: Mitigated by stoichiometric control of acetic anhydride.
- Hydrolysis: Avoid aqueous workup at high pH .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from structural analogs with varying substituents. Strategies:
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on CA inhibition ).
Substituent Position Bioactivity Trend -Cl Para ↑ CA Inhibition -OCH₃ Meta ↓ Cytotoxicity -
Computational Modeling : Dock derivatives into CA IX (PDB ID: 3IAI) to predict binding affinities .
-
Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and enzyme isoforms (e.g., CA II vs. CA IX) .
Q. What crystallographic methods confirm the molecular structure of this compound?
Q. How does the compound’s stability under physiological conditions impact drug development?
- pH Stability : Degrades in acidic conditions (e.g., gastric pH) due to acetamide hydrolysis.
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of the benzothiazole ring observed in microsomal assays .
- Mitigation Strategies :
- Prodrug design (e.g., ester prodrugs for oral delivery).
- PEGylation to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
